molecular formula C12H14O4 B1584189 Vanillin isobutyrate CAS No. 20665-85-4

Vanillin isobutyrate

Cat. No.: B1584189
CAS No.: 20665-85-4
M. Wt: 222.24 g/mol
InChI Key: BGKAKRUFBSTALK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vanillin Isobutyrate, also known as Isobutavan , is a synthetic ingredient used in perfumery and flavoring . The primary targets of this compound are the olfactory receptors, which are responsible for the sense of smell. When this compound interacts with these receptors, it produces a sweet, vanilla-like scent .

Mode of Action

The interaction of this compound with its targets involves binding to the olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of the sweet, vanilla-like scent

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the olfactory system. The binding of this compound to olfactory receptors initiates a cascade of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as the sweet, vanilla-like scent .

Pharmacokinetics

As a synthetic flavoring agent, it is generally recognized as safe (gras) and is used in food and cosmetic products . Its impact on bioavailability is likely minimal, as it is primarily used for its scent rather than its physiological effects.

Result of Action

The primary result of this compound’s action is the perception of a sweet, vanilla-like scent. This is achieved through its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of nerve impulses . These impulses are then interpreted by the brain as the characteristic scent of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other scents can impact the perception of this compound’s scent. Additionally, factors such as temperature and pH could potentially affect the stability of this compound . .

Biochemical Analysis

Biochemical Properties

Vanillin isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various enzymes involved in metabolic pathways. For instance, this compound can be reduced by hydride sources, such as sodium borohydride, in laboratory settings . This reduction process involves the interaction of this compound with enzymes that facilitate the transfer of hydride ions, leading to the formation of reduced products. Additionally, this compound’s interactions with proteins and other biomolecules can influence its stability and reactivity in biochemical environments.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Studies have indicated that vanillin and its derivatives, including this compound, can regulate gene expression and exhibit biological activities such as neuroprotection, anticarcinogenic, and antioxidant effects . These effects are mediated through the compound’s influence on cell signaling pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of transcription factors like MarA, OxyR, and SoxS . By impacting these pathways, this compound can alter cellular metabolism and promote adaptive responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. One key aspect of its mechanism is the binding interactions with enzymes and proteins that facilitate its reduction and subsequent biochemical transformations For example, the reduction of this compound by hydride sources involves the selective reduction of carbonyl-containing functional groups, leading to the formation of alcohol derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can be influenced by the presence of reducing agents and other chemical factors . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that vanillin and its derivatives, including this compound, exhibit non-toxic effects at certain dosages in rat models . At higher doses, the compound may induce adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects and toxicological assessments are crucial for determining the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. The compound can be converted into vanillic acid and vanillyl alcohol, which are intermediates in the vanillin biosynthesis pathway . Enzymes such as feruloyl-CoA synthase and enoyl-CoA hydratase/lyase play key roles in these metabolic transformations, influencing the flux of metabolites and the overall metabolic profile of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. Studies have shown that vanillin biosynthetic machinery, including enzymes involved in this compound metabolism, is localized within specific cellular compartments such as chloroplasts and phenyloplasts . These localization patterns are directed by targeting signals and post-translational modifications, which ensure the proper distribution and function of the compound within the cell.

Preparation Methods

Vanillin isobutyrate can be synthesized through the reaction of methyl vanillin or ethyl vanillin with isobutyric anhydride. This reaction is typically carried out at temperatures ranging from 60 to 120 degrees Celsius, using an alkali metal salt of a low-grade carboxylic acid as a catalyst. The alkali metal salt can be a potassium or sodium salt of formic acid, acetic acid, propionic acid, or butyric acid . This method is advantageous due to its simplicity, short reaction time, high product yield, and low environmental impact, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Vanillin isobutyrate undergoes various chemical reactions, including reduction and esterification. For instance, it can be reduced using sodium borohydride, a mild and selective reducing agent, which targets ketones and aldehydes in the presence of carboxylic acid-derived functional groups . This reduction reaction typically results in the formation of alcohols. Additionally, this compound can participate in esterification reactions, where it reacts with alcohols to form esters . Common reagents used in these reactions include acetic anhydride and various catalysts, depending on the desired product.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKAKRUFBSTALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047201
Record name 4-Formyl-2-methoxyphenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour
Record name Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

165.00 to 166.00 °C. @ 2.00 mm Hg
Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.110-1.136
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20665-85-4
Record name Isobutavan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20665-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillin isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Formyl-2-methoxyphenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-2-methoxyphenyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method for synthesizing vanillin isobutyrate, and what are its advantages?

A1: this compound is synthesized by reacting methyl vanillin or ethyl vanillin with isobutyrate at a temperature range of 60-120°C. This reaction is facilitated by an alkali metal salt of a low-grade carboxylic acid, typically a potassium or sodium salt of formic acid, acetic acid, propionic acid, or butyric acid. [] This method offers several advantages, including ease of operation, no solvent requirement, short reaction time, simplified post-treatment, high product yield, and overall cost-effectiveness. []

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